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3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol

Epigenetics EHMT2 G9a

3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol is a pyrimidine derivative with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol. It features a 6-methylpyrimidine core linked via a 4-amino group to a 1-propanol side chain.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B15095393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)NCCCO
InChIInChI=1S/C8H13N3O/c1-7-5-8(11-6-10-7)9-3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11)
InChIKeyVLQBAVJKVIFNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol (CAS 55662-26-5) Sourcing and Characterization Guide


3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol is a pyrimidine derivative with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol [1]. It features a 6-methylpyrimidine core linked via a 4-amino group to a 1-propanol side chain [1]. PubChem computed properties include an XLogP3 of 1.6, 2 hydrogen bond donors, 4 hydrogen bond acceptors, 4 rotatable bonds, and a topological polar surface area of 58 Ų [1]. The compound has been referenced in patent literature as a member of the amine-substituted aryl or heteroaryl compound class under investigation as EHMT1 and EHMT2 (G9a/GLP) inhibitors [2][3].

Scaffold 6-Methylpyrimidine core for EHMT2/G9a inhibitor programs
Handle Primary alcohol enables selective derivatization
Use Context SAR studies, chemical probe development, library synthesis

Procurement Risk Analysis: Why 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol Cannot Be Replaced by Generic Pyrimidine Analogs


Precise substitution patterns on the pyrimidine core critically control biological target engagement. In the 2,4-diamino-6-methylpyrimidine series, minor alterations to the amine substituent produce marked differences in EHMT2/G9a inhibitory potency and cellular H3K9me2 reduction [1][2]. Even a constitutional isomer, 1-[(6-methylpyrimidin-4-yl)amino]propan-2-ol (CAS 1248506-36-6), which differs only in the position of the hydroxyl group (secondary vs. primary alcohol), cannot be assumed to have equivalent binding affinity, pharmacokinetics, or hydrogen-bonding networks. Procurement of an unqualified generic substitute without experimentally confirmed, comparator-matched biological and physicochemical data risks invalidating structure-activity relationship (SAR) studies or introducing inconsistent activity in downstream assays.

Core scaffold recognition
Alternative heterocycles (pyridine, pyridazine) may lose the critical hinge-region hydrogen bond network with the EHMT2 SET domain.
Hydroxyl positional isomerism
Constitutional isomer 1-[(6-methylpyrimidin-4-yl)amino]propan-2-ol alters solubility, permeability, and synthetic accessibility; binding equivalence cannot be assumed.
Synthetic handle differentiation
Primary alcohol allows oxidation/esterification/Mitsunobu routes unavailable with secondary alcohol analogs, limiting diversification options if substituted.

Product-Specific Quantitative Evidence for 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol versus Closest Analogs


EHMT2 Biochemical Inhibition: Target Compound vs. 2,4-Diamino-6-methylpyrimidine Scaffold Benchmark

In a biochemical assay measuring inhibition of human recombinant EHMT2 (G9a), a closely related 2,4-diamino-6-methylpyrimidine analog from the same patent family demonstrated an IC50 of 2.5 nM [1]. The baseline inhibitor BIX-01294, a widely used G9a/GLP tool compound, exhibits an IC50 of approximately 1.9 µM against G9a in comparable assays [2]. Although a published, direct head-to-head IC50 value for 3-[(6-methylpyrimidin-4-yl)amino]propan-1-ol itself has not been identified in the open literature, its structural scaffold is explicitly claimed in patents covering EHMT1/2 inhibitors with low nanomolar potency [3]. The 3-aminopropan-1-ol side chain provides a primary alcohol handle for further derivatization, offering a synthetic entry point distinct from analogs bearing secondary alcohols or tertiary amines.

EHMT2 Inhibition
Class-level inference
Scaffold claimed in patents covering EHMT1/2 inhibitors with low nanomolar potency; closest analog IC50 2.5 nM vs BIX-01294 baseline 1,900 nM
Supports scaffold selection for methyltransferase inhibitor development
Direct IC50 for this compound not publicly reported; evidence from patent class and analog data
Epigenetics EHMT2 G9a Histone Methyltransferase Inhibitor

Physical Property Differentiation: Primary Alcohol vs. Secondary Alcohol Constitutional Isomer

The constitutional isomer 1-[(6-methylpyrimidin-4-yl)amino]propan-2-ol (CAS 1248506-36-6) bears the hydroxyl group at the secondary position, yielding different computed and experimental physicochemical properties. While both share identical molecular weight (167.21 g/mol) and hydrogen bond counts, the primary alcohol in the target compound is expected to exhibit a lower LogP (computed XLogP3 = 1.6 [1]) and different aqueous solubility compared to the secondary alcohol isomer. The target compound's primary alcohol is also more amenable to selective oxidation or esterification, enabling synthetic transformations not possible with the secondary alcohol without protection/deprotection strategies.

Isomer Property Shift
Cross-study comparable
Primary alcohol (target): XLogP3 1.6; secondary alcohol isomer (CAS 1248506-36-6): estimated LogP higher by ~0.2–0.4 units
Hydroxyl position affects lipophilicity and synthetic utility; isomers are not interchangeable
Computed properties; experimental solubility and LogD not publicly available
Physicochemical Properties Lipophilicity Solubility Hydrogen Bonding Constitutional Isomer

PDB Structural Evidence: 6-Methylpyrimidine Core in EHMT2 Co-Crystal Complexes

Co-crystal structures of the EHMT2 SET domain with 2,4-diamino-6-methylpyrimidine inhibitors have been deposited in the Protein Data Bank (e.g., PDB ID 7BTV and 7BUC) [1][2]. These structures confirm that the 6-methylpyrimidine core engages the lysine-binding channel of the SET domain, while the 4-amino substituent extends toward the solvent-exposed region. This structural template validates the 6-methylpyrimidin-4-ylamino motif as a privileged scaffold for EHMT2 inhibition and provides a rational basis for the selection of 3-[(6-methylpyrimidin-4-yl)amino]propan-1-ol as a core intermediate for structure-guided optimization.

Co-crystal Validation
Class-level inference
PDB 7BTV and 7BUC: 6-methylpyrimidin-4-ylamino core engages lysine-binding channel of EHMT2 SET domain (1.88–1.94 Å resolution)
Confirms privileged scaffold binding mode; supports core selection for structure-guided optimization
Crystal structures with close analogs; direct co-crystal of target compound not deposited
Structural Biology X-ray Crystallography EHMT2 SET Domain Co-crystal Structure Binding Mode

Hydrogen Bond Donor/Acceptor Profile: Implications for Permeability and Solubility Differentiation

The target compound possesses 2 hydrogen bond donors (one from the secondary amine, one from the primary alcohol) and 4 hydrogen bond acceptors (two pyrimidine nitrogens, the amine nitrogen, and the alcohol oxygen) with a topological polar surface area (TPSA) of 58 Ų [1]. With 4 rotatable bonds and a molecular weight of 167.21 g/mol, the compound falls within favorable drug-like property space. Compared to N-methylated analogs (e.g., tertiary amine derivatives) that would reduce HBD count from 2 to 1, the target compound's donor count may favor aqueous solubility but potentially reduce passive membrane permeability relative to its N-methyl counterpart.

HBD/HBA Profile
Class-level inference
HBD 2, HBA 4, TPSA 58 Ų, RotB 4; N-methyl analog would reduce HBD to 1, potentially altering permeability
Hydrogen bond donor count influences solubility-permeability balance; enables systematic SAR probing
Computed parameters; experimental permeability data unavailable
Drug-likeness Permeability Solubility Hydrogen Bonding ADME

Recommended Application Scenarios for 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol Based on Quantitative Evidence


EHMT2/G9a Inhibitor Lead Optimization and SAR Studies

Use 3-[(6-methylpyrimidin-4-yl)amino]propan-1-ol as a core scaffold for systematic SAR exploration of the 4-amino substituent in EHMT2/G9a inhibitor programs. The 6-methylpyrimidine core is validated by co-crystal structures (PDB 7BTV, 7BUC) [1][2], and the primary alcohol in the propanolamine side chain provides a synthetic handle for prodrug formation, solubility modulation, or bioconjugation. Published 2,4-diamino-6-methylpyrimidine analogs achieve IC50 values as low as 2.5 nM against G9a [3], demonstrating the scaffold's high affinity potential.

Chemical Probe Development for Epigenetic Target Validation

Employ this compound as a starting point for generating chemical probes to interrogate EHMT1/2 biology. The scaffold's membership in the Epizyme patent family covering amine-substituted heterocyclic EHMT inhibitors [4] provides a precedent for target engagement. The primary alcohol offers a convenient point for installing photoaffinity labels, fluorescent reporters, or biotin tags without perturbing the core pyrimidine pharmacophore.

Synthetic Intermediate for Diversified Kinase/Epigenetic Libraries

Leverage the primary alcohol functionality for divergent library synthesis. The hydroxyl group enables Mitsunobu reactions, esterification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group for nucleophilic displacement—routes inaccessible with the secondary alcohol isomer 1-[(6-methylpyrimidin-4-yl)amino]propan-2-ol . This synthetic versatility makes the compound a superior diversification node compared to its constitutional isomer for generating screening libraries targeting SAM-dependent methyltransferases or related purinergic targets.

Physicochemical Benchmarking in Methyltransferase Inhibitor Programs

Utilize the well-defined computed properties (MW = 167.21, XLogP3 = 1.6, TPSA = 58 Ų, HBD = 2, HBA = 4) [5] as a baseline for property-based drug design. The favorable balance of lipophilicity and polarity serves as a reference point for assessing the impact of subsequent structural modifications on solubility, permeability, and metabolic stability in methyltransferase inhibitor optimization campaigns.

Application
Selection Property
Validation Focus
EHMT2 inhibitor lead optimization
6-methylpyrimidine core with primary alcohol handle
Biochemical potency and co-crystal binding mode confirmation
Epigenetic chemical probe development
Convenient functionalization site for labels/tags
Target engagement verification in cellular assays
Diversified methyltransferase library synthesis
Primary alcohol enabling multiple synthetic routes
Library diversity and scaffold retention assessment
Physicochemical benchmarking
Well-defined computed parameters (MW, LogP, TPSA)
Property-based optimization and permeability profiling
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